Functional In Vivo D2 Autoreceptor Agonism Differentiates PD 118717 from Classical D2 Antagonists
PD 118717 functions as an in vivo D2 autoreceptor agonist, as demonstrated by its reversal with the D2 antagonist haloperidol in both neurochemical (tau-butyrolactone-induced DOPA accumulation) and electrophysiological (substantia nigra DA neuron firing) assays [1]. This contrasts sharply with classical antipsychotics like haloperidol, which act as D2 antagonists and induce significant motor side effects. In a rat catalepsy model, haloperidol (0.33-1.3 µmol/kg, i.p.) robustly induced catalepsy, a model of EPS, whereas PD 118717 did not induce catalepsy in similar tests [2][3].
| Evidence Dimension | D2 Autoreceptor Agonism (Reversal by Antagonist) |
|---|---|
| Target Compound Data | Effects on DOPA accumulation and DA neuron firing were reversed by haloperidol [1]. |
| Comparator Or Baseline | Haloperidol (0.33-1.3 µmol/kg, i.p.) induced robust catalepsy in rats [2]. |
| Quantified Difference | PD 118717 did not induce catalepsy, unlike haloperidol [1][3]. |
| Conditions | In vivo rat neurochemical and electrophysiological assays; rat catalepsy test |
Why This Matters
This quantitative functional data confirms that PD 118717 is a D2 autoreceptor agonist, not an antagonist, directly explaining its lack of EPS liability and providing a key rationale for its selection over classical antipsychotics in research.
- [1] Pugsley, T. A., Christofferson, C. L., Corbin, A., DeWald, H. A., Demattos, S., Meltzer, L. T., Myers, S. L., & Shih, Y. H. (1992). Pharmacological characterization of PD 118717, a putative piperazinyl benzopyranone dopamine autoreceptor agonist. Journal of Pharmacology and Experimental Therapeutics, 263(3), 1147–1158. View Source
- [2] European Journal of Pharmacology. (2000). Haloperidol-induced catalepsy is absent in dopamine D(2), but maintained in dopamine D(3) receptor knock-out mice. 391(1-2), 63-73. View Source
- [3] Pugsley, T. A., et al. (1992). Journal of Pharmacology and Experimental Therapeutics. 263(3):1147-58. [Specific statement: 'Unlike DA antagonist antipsychotics, PD 118717 did not induce extrapyramidal dysfunction in monkeys.'] View Source
